(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (salmon)

Vue d'ensemble

Description

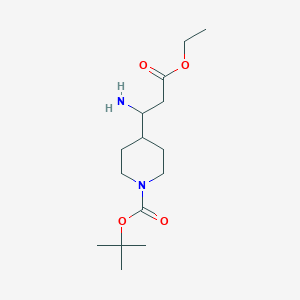

The compound "(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (salmon)" is a synthetic analogue of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH). This analogue has been studied for its potential to increase and prolong the activity of LHRH, which is crucial for the regulation of reproductive hormones. The research has primarily focused on its effects in various animal models, including rats, mice, bonnet monkeys, and coho salmon.

Synthesis Analysis

The synthesis of this LHRH analogue, specifically (D-Ala6, Des-Gly-NH2 10)-LH-RH-ethylamide, was achieved using solid-phase methodology, which is a common approach for peptide synthesis . This method allows for the systematic addition of amino acids to a growing peptide chain and is known for its efficiency and the ability to produce peptides with high purity.

Molecular Structure Analysis

The molecular structure of this LHRH analogue is characterized by the substitution of the amino acid alanine for glycine at the sixth position and the removal of the glycine at the tenth position, with an ethylamide group added to the end of the molecule . These modifications are believed to enhance the molecule's biological activity and stability, as evidenced by the increased potency in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Chemical Reactions Analysis

The analogue has been tested in various biological assays to determine its LH-RH/FSH-RH activity. In immature male rats, the analogue demonstrated significantly higher activity compared to natural LHRH, with a more sustained release of LH and FSH over time . However, in bonnet monkeys, the analogue did not induce a noticeable change in serum gonadotropin concentrations, indicating species-specific responses to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the LHRH analogue contribute to its increased and prolonged activity. The modifications in its structure result in a peptide that is more resistant to enzymatic degradation, which likely accounts for the sustained elevation of plasma gonadotropin levels observed in studies . In female coho salmon, the analogue was shown to have a longer duration of action and a higher biological potency compared to natural LHRH, as it maintained elevated plasma gonadotropin levels for an extended period and accelerated oocyte maturation .

Applications De Recherche Scientifique

1. In Vitro Digestion and Human Food Safety

(Su et al., 2016) studied the stability of LHRHa, including (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH, under simulated human gastric conditions. The findings indicated that LHRHa would be completely digested in the human stomach, posing no risk to human food safety.

2. Effects on Gonadotropin Release in Fish

(McLean et al., 1991) examined the permeability of coho salmon to orally administered (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH and its effects on gonadotropin release, finding significant gonadotropin release compared to controls.

3. Induction of Ovulation and Egg Deposition in Anurans

(Michael et al., 2004) reported on the efficacy of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH in inducing ovulation and egg deposition in Eleutherodactylus coqui, a direct developing anuran species.

4. Advancement and Synchronization of Ovulation in Salmon

(Taranger et al., 1992) explored the use of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH in advancing and synchronizing ovulation in Atlantic salmon, finding effective dosages for these purposes.

5. Accelerating Maturation in Masculinized Atlantic Salmon

(Henry et al., 1998) evaluated the effect of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH on accelerating maturation in immature, masculinized Atlantic salmon.

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H76N14O12/c1-5-63-60(86)51-15-10-22-75(51)61(87)49(23-33(2)3)73-56(82)46(25-36-28-64-42-13-8-6-11-40(36)42)69-53(79)34(4)67-55(81)45(24-35-16-18-39(77)19-17-35)70-59(85)50(31-76)74-57(83)47(26-37-29-65-43-14-9-7-12-41(37)43)71-58(84)48(27-38-30-62-32-66-38)72-54(80)44-20-21-52(78)68-44/h6-9,11-14,16-19,28-30,32-34,44-51,64-65,76-77H,5,10,15,20-27,31H2,1-4H3,(H,62,66)(H,63,86)(H,67,81)(H,68,78)(H,69,79)(H,70,85)(H,71,84)(H,72,80)(H,73,82)(H,74,83)/t34-,44+,45+,46+,47+,48+,49+,50+,51+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPOGFHWOZMRIR-BXSMXDOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H76N14O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1197.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (salmon) | |

CAS RN |

88848-87-7 | |

| Record name | L-Prolinamide, 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-alanyl-L-tryptophyl-L-leucyl-N-ethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3030257.png)

![Imidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030258.png)

![Imidazo[1,5-a]pyridin-1-ylmethanamine](/img/structure/B3030260.png)